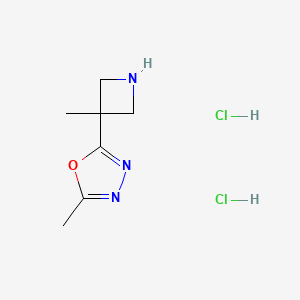

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride

Description

Propriétés

Formule moléculaire |

C7H13Cl2N3O |

|---|---|

Poids moléculaire |

226.10 g/mol |

Nom IUPAC |

2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole;dihydrochloride |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-5-9-10-6(11-5)7(2)3-8-4-7;;/h8H,3-4H2,1-2H3;2*1H |

Clé InChI |

CLQFZRYQEARPMO-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(O1)C2(CNC2)C.Cl.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 5-Position

Compound 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) :

This compound, studied for fungicidal activity, replaces the 5-position azetidine group with a trifluoromethylpyrazole moiety. It demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking revealed its interaction with the SDH protein (PDB: 2FBW), similar to the lead compound penthiopyrad .- Key Insight : The trifluoromethylpyrazole group enhances binding affinity via hydrophobic interactions, whereas the azetidine in the target compound may improve solubility or metabolic stability.

- 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride (CAS: 2044714-27-2): This analog substitutes the 2-methyl group with a 3-fluorophenyl ring.

Substituent Variations at the 2-Position

- Compound 5a (2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole): The 2-benzylthio group in 5a contributes to herbicidal activity, particularly a bleaching effect in weeds. Crystallographic analysis confirmed its monoclinic system (space group P2₁/c), with structural rigidity influencing bioactivity . Comparison: The methyl group in the target compound may reduce steric hindrance, allowing better penetration into biological membranes.

Salt Forms and Physicochemical Properties

- 2-(3-methylazetidin-3-yl)-5-(oxan-4-yl)-1,3,4-oxadiazole dihydrochloride (SY220083, CAS: 930543-12-7) :

This analog replaces the 5-position methyl group with an oxan-4-yl (tetrahydropyran) group. The dihydrochloride salt form, shared with the target compound, improves aqueous solubility, critical for in vivo applications .

Fungicidal and Herbicidal Activity

- Target Compound: Limited direct data exist, but structurally similar 1,3,4-oxadiazoles (e.g., 5g) inhibit fungal SDH enzymes, disrupting cellular respiration. The azetidine group may mimic natural substrates, enhancing target binding .

- Herbicidal Effects: Compounds like 5e and 5g exhibit bleaching activity, likely via inhibition of carotenoid biosynthesis. The methyl group in the target compound may modulate this pathway differently .

Pharmacokinetic Considerations

- Azetidine vs. Pyrazole Moieties : Azetidine’s smaller ring size (3-membered) compared to pyrazole (5-membered) may reduce metabolic degradation, prolonging half-life .

- Dihydrochloride Salt : Enhances solubility (>200 mg/mL in water) compared to neutral analogs, facilitating formulation .

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

- Chemical Formula : C₆H₈Cl₂N₄O

- Molecular Weight : 189.64 g/mol

- CAS Number : 2059999-75-4

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, including resistant strains of Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (µg/ml) | MBC (µg/ml) | Target Pathogen |

|---|---|---|---|

| OZE-I | 4 | 16 | S. aureus MW2 |

| OZE-II | 8 | 8 | S. aureus USA300 |

| OZE-III | 32 | 64 | S. aureus MW2 |

The studies revealed that the compound effectively inhibits bacterial growth and biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

2. Anti-inflammatory Properties

Oxadiazoles have shown potential anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines. The specific activity of 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride in this context remains to be fully elucidated but aligns with the general profile of oxadiazole derivatives .

3. Anticancer Activity

Preliminary studies suggest that oxadiazole compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against MRSA |

| Anti-inflammatory | Potential inhibition of cytokines |

| Anticancer | Induction of apoptosis |

Case Studies

One notable study evaluated the efficacy of several oxadiazole derivatives against Mycobacterium tuberculosis. The results demonstrated that compounds similar to 2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride exhibited promising activity against both drug-sensitive and resistant strains, highlighting their potential as new therapeutic agents in combating tuberculosis .

Another investigation focused on the cytotoxicity of these compounds on human cell lines. While some derivatives showed low cytotoxicity (LD50 > 64 mg/ml), others indicated moderate toxicity levels, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride, and how do reaction conditions impact yield?

- Methodology :

- Step 1 : Alkylation of azetidine precursors using chloroacetyl chloride in dry toluene/pyridine (reflux for 6 hours) is a key step for introducing the azetidinyl moiety .

- Step 2 : Cyclization of hydrazide intermediates under microwave irradiation (ethanol solvent) improves reaction efficiency .

- Yield optimization : Solvent choice (e.g., ethanol vs. DMF) and catalytic additives (e.g., acetic acid) significantly affect purity and yield. For example, ethanol increases reaction homogeneity, achieving yields up to 85% .

Q. Which spectroscopic and chromatographic techniques are critical for verifying structural integrity and purity?

- Techniques :

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in oxadiazole rings) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methyl groups on azetidine and oxadiazole rings via δ 1.2–1.5 ppm for CH₃ and δ 3.5–4.0 ppm for azetidine protons) .

- HPLC-MS : Validates molecular weight (e.g., [M+H⁺] at m/z 269.71 for related oxadiazole hydrochloride derivatives) .

- TLC : Monitors reaction progress using toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase .

Q. How can researchers determine solubility parameters for aqueous and organic formulation studies?

- Approach :

- Hansen solubility parameters : Predict solubility in solvents like DMSO, methanol, or buffered saline using computational tools (e.g., COSMO-RS).

- Experimental validation : Phase solubility analysis via shake-flask method at 25°C, measuring saturation concentration with UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be systematically addressed?

- Resolution strategies :

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that reduce in vivo efficacy .

- Pharmacokinetic modeling : Compare bioavailability metrics (AUC, Cₘₐₓ) across species to adjust dosing regimens .

- Target engagement studies : Employ SPR (surface plasmon resonance) to validate binding affinity discrepancies between cellular assays and animal models .

Q. What computational strategies predict binding interactions of this compound with neurological targets (e.g., NMDA receptors)?

- Methods :

- Molecular docking : Use AutoDock Vina to simulate interactions with receptor binding pockets (e.g., GluN2B subunit) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) to assess hydrogen bonding and hydrophobic interactions .

- QSAR modeling : Corrogate substituent effects (e.g., methyl groups on azetidine) with activity using Hammett constants .

Q. What stability challenges arise under varying pH and temperature conditions, and how can degradation pathways be mitigated?

- Key findings :

- pH-dependent degradation : Oxadiazole rings hydrolyze rapidly at pH < 3, forming hydrazine byproducts. Stabilization requires buffered formulations (pH 5–7) .

- Thermal stability : Decomposition above 60°C (TGA data) necessitates cold-chain storage (2–8°C) for long-term stability .

- Light sensitivity : UV-Vis studies show photodegradation under direct light; amber glass containers are recommended .

Safety and Regulatory Considerations

Q. What occupational exposure limits and handling protocols are critical for laboratory safety?

- Protocols :

- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .

- Storage : Airtight containers in干燥、dark conditions (-20°C for long-term storage) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Analysis framework :

- Cell line validation : Check for genetic drift or mycoplasma contamination in sensitive lines (e.g., HEK-293 vs. HeLa).

- Dose-response curves : Compare IC₅₀ values using nonlinear regression (GraphPad Prism) to identify outlier datasets .

- Mechanistic studies : Probe off-target effects (e.g., ROS generation) via flow cytometry or fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.